molecular formula C11H7ClINOS B3435916 5-chloro-N-(2-iodophenyl)thiophene-2-carboxamide

5-chloro-N-(2-iodophenyl)thiophene-2-carboxamide

Cat. No.: B3435916
M. Wt: 363.60 g/mol
InChI Key: RSBFHETVFRBDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-iodophenyl)thiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a chlorine atom at the 5-position, an iodine atom at the 2-position of the phenyl ring, and a carboxamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-iodophenyl)thiophene-2-carboxamide typically involves the following steps:

    Amidation: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine. In this case, thiophene-2-carboxylic acid can be reacted with 2-iodoaniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) can be replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom can be replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are commonly used in Suzuki-Miyaura coupling.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiophene derivatives with altered oxidation states.

    Coupling Products: New biaryl compounds can be formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, facilitating the formation of new bonds.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Probes: It can be used as a probe to study biological processes and interactions.

Industry:

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Corrosion Inhibitors: Thiophene derivatives are known for their corrosion-inhibiting properties, making this compound useful in industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-iodophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to its target through halogen bonding interactions. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

    5-chloro-N-phenylthiophene-2-carboxamide: Lacks the iodine atom, which may affect its reactivity and binding properties.

    N-(2-iodophenyl)thiophene-2-carboxamide: Lacks the chlorine atom, which may influence its electronic properties and interactions.

    5-bromo-N-(2-iodophenyl)thiophene-2-carboxamide: Contains a bromine atom instead of chlorine, which can alter its chemical behavior.

Uniqueness: The presence of both chlorine and iodine atoms in 5-chloro-N-(2-iodophenyl)thiophene-2-carboxamide makes it unique, as these halogens can significantly influence the compound’s reactivity, binding affinity, and overall properties

Properties

IUPAC Name

5-chloro-N-(2-iodophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClINOS/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBFHETVFRBDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(2-iodophenyl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(2-iodophenyl)thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-(2-iodophenyl)thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(2-iodophenyl)thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(2-iodophenyl)thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(2-iodophenyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.